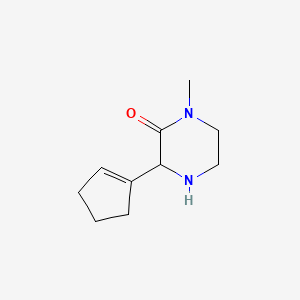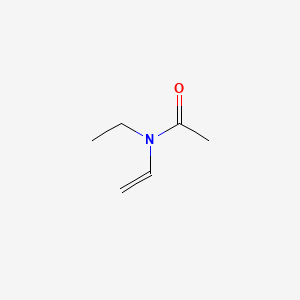
Acetamide, N-ethyl-N-vinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-ethyl-N-vinyl-: is an organic compound with the molecular formula C6H11NO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and a vinyl group. This compound is known for its applications in various fields, including polymer chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Vinylation: One common method involves the direct vinylation of N-ethylacetamide using vinyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide.
Electrosynthesis: Another method involves the use of electrosynthesis, where N-ethylacetamide is subjected to electrochemical conditions to introduce the vinyl group.
Industrial Production Methods: Industrial production of Acetamide, N-ethyl-N-vinyl- often involves the use of high-temperature and high-pressure conditions to achieve high conversion rates and purity. The process may also involve the use of catalysts to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-ethyl-N-vinyl- can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form N-ethyl-N-ethylacetamide.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of N-ethyl-N-vinylacetamide oxide.
Reduction: Formation of N-ethyl-N-ethylacetamide.
Substitution: Formation of halogenated derivatives of Acetamide, N-ethyl-N-vinyl-.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymer Chemistry: Acetamide, N-ethyl-N-vinyl- is used as a monomer in the synthesis of various polymers. These polymers have applications in coatings, adhesives, and sealants.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
Pharmaceuticals: This compound is used in the development of drugs due to its ability to interact with biological molecules. It can be used as a building block for the synthesis of pharmaceutical agents.
Industry:
Chemical Industry: Acetamide, N-ethyl-N-vinyl- is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-ethyl-N-vinyl- involves its interaction with molecular targets through its vinyl and ethyl groups. These groups can participate in various chemical reactions, leading to the formation of different products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Acetamide, N-methyl-N-vinyl-
- Acetamide, N-ethyl-N-methyl-
- Acetamide, N-vinyl-N-phenyl-
Comparison:
- Acetamide, N-methyl-N-vinyl- has a methyl group instead of an ethyl group, which affects its reactivity and applications.
- Acetamide, N-ethyl-N-methyl- has a methyl group instead of a vinyl group, making it less reactive in polymerization reactions.
- Acetamide, N-vinyl-N-phenyl- has a phenyl group, which significantly alters its chemical properties and applications.
Acetamide, N-ethyl-N-vinyl- is unique due to its combination of ethyl and vinyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
3195-79-7 |
|---|---|
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
N-ethenyl-N-ethylacetamide |
InChI |
InChI=1S/C6H11NO/c1-4-7(5-2)6(3)8/h4H,1,5H2,2-3H3 |
InChI-Schlüssel |
GORGQKRVQGXVEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C=C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


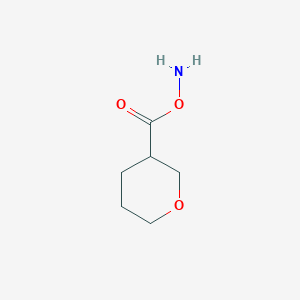
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13833710.png)
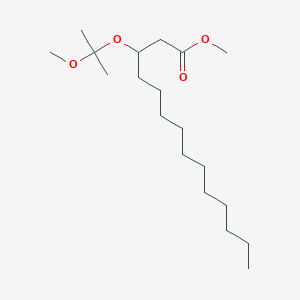
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)
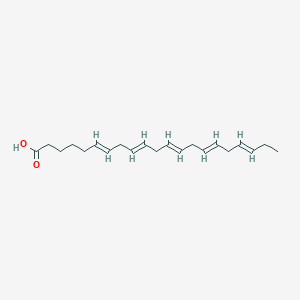
![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)
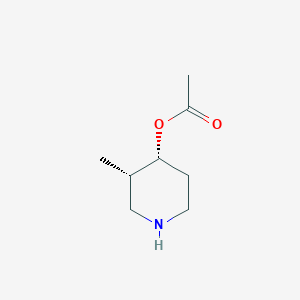
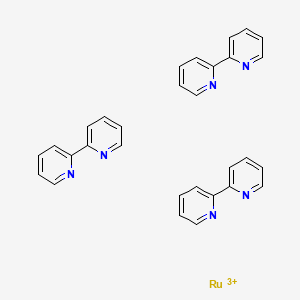
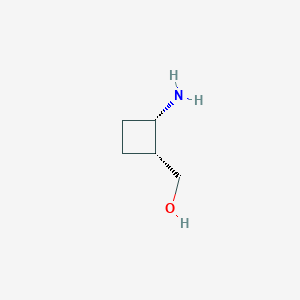
![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)
![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)
